alpha-Desmethyl Anastrozole

Chromatographic fingerprinting Impurity profiling USP/EP regulatory compliance

alpha-Desmethyl Anastrozole (CAS 1215780-15-6; molecular formula C₁₆H₁₇N₅; molecular weight 279.34 g/mol) is a defined process-related impurity and human metabolite of the aromatase inhibitor Anastrozole (Arimidex®). It is officially designated as Anastrozole EP Impurity A under the European Pharmacopoeia and as Desmethyl Anastrozole (USP Impurity) under the United States Pharmacopeia.

Molecular Formula C16H17N5
Molecular Weight 279.35
CAS No. 1215780-15-6
Cat. No. B601012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Desmethyl Anastrozole
CAS1215780-15-6
Synonymsα-Desmethyl Anastrozole
Molecular FormulaC16H17N5
Molecular Weight279.35
Structural Identifiers
SMILESCC(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N
InChIInChI=1S/C16H17N5/c1-12(7-17)14-4-13(8-21-11-19-10-20-21)5-15(6-14)16(2,3)9-18/h4-6,10-12H,8H2,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Desmethyl Anastrozole (CAS 1215780-15-6): Identity, Pharmacopoeial Classification, and Baseline Characteristics


alpha-Desmethyl Anastrozole (CAS 1215780-15-6; molecular formula C₁₆H₁₇N₅; molecular weight 279.34 g/mol) is a defined process-related impurity and human metabolite of the aromatase inhibitor Anastrozole (Arimidex®) . It is officially designated as Anastrozole EP Impurity A under the European Pharmacopoeia and as Desmethyl Anastrozole (USP Impurity) under the United States Pharmacopeia [1]. The compound is formally named 2-[3-(1-cyanoethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile and exists as a pale yellow oil at ambient temperature, requiring refrigerated storage (2–8 °C) . Unlike the parent drug Anastrozole (C₁₇H₁₉N₅, MW 293.37), alpha-Desmethyl Anastrozole lacks one methyl group on the α-carbon of one propionitrile side chain, a structural modification that alters its chromatographic behavior and physicochemical profile [2].

Why Generic Substitution Fails for alpha-Desmethyl Anastrozole: Pharmacopoeial Identity, Regulatory Specification Limits, and Analytical Distinguishability


alpha-Desmethyl Anastrozole cannot be casually substituted with other Anastrozole-related impurities or the parent drug because it possesses a unique chromatographic relative retention time (RRT of 0.6 relative to Anastrozole at 1.0 under USP conditions) that is codified in regulatory monographs for impurity peak identification [1]. The USP Organic Impurities test (Table 2) assigns Desmethyl Anastrozole a specific acceptance criterion of NMT 0.2%, distinct from the limits applied to other named impurities such as Anastrozole dimer (RRT 2.0, NMT 0.2%) or 5-Bromomethyl anastrozole (RRT 4.3, NMT 0.1%) [1]. Furthermore, as a human metabolite of Anastrozole formed via N-dealkylation, it differs fundamentally from the major oxidative metabolite hydroxyanastrozole (formed primarily by CYP3A4) in both structure and formation pathway, meaning its detection and quantification serve a distinct purpose in metabolic profiling and impurity fate studies [2]. For ANDA filers and QC laboratories, using the wrong impurity reference standard—e.g., substituting with hydroxyanastrozole or an unrelated process impurity—would fail system suitability requirements and invalidate batch release testing [3].

alpha-Desmethyl Anastrozole (1215780-15-6): Product-Specific Quantitative Evidence for Scientific Selection and Procurement


USP Chromatographic Relative Retention Time (RRT): Desmethyl Anastrozole vs. Parent Drug and Co-Impurities

Under the USP 2025 Organic Impurities test for Anastrozole, Desmethyl Anastrozole (alpha-Desmethyl Anastrozole) exhibits a characteristic relative retention time (RRT) of 0.6 relative to the Anastrozole parent peak (RRT = 1.0). This RRT is markedly different from other named impurities: Anastrozole dimer (RRT 2.0), 5-Bromomethyl anastrozole (RRT 4.3), and 5-Dibromomethyl anastrozole (RRT 5.4) [1]. This specific chromatographic position, achieved on an L42 column (3.2 mm × 10 cm, 5 μm packing) with a gradient mobile phase of acetonitrile/methanol/trifluoroacetic acid/water and UV detection at 215 nm, is the basis for its unambiguous identification and quantification during batch release testing [1]. The distinct RRT of 0.6 means this impurity elutes well before the parent peak, requiring careful system suitability verification to ensure resolution from the active pharmaceutical ingredient [2].

Chromatographic fingerprinting Impurity profiling USP/EP regulatory compliance

Regulatory Acceptance Criteria: Quantified Impurity Limit of Desmethyl Anastrozole vs. Other Named Impurities in Anastrozole API

The USP 2025 monograph establishes a specific individual impurity acceptance criterion of NMT 0.2% for Desmethyl Anastrozole (alpha-Desmethyl Anastrozole) in Anastrozole active pharmaceutical ingredient [1]. This places it in the same regulatory tier as Anastrozole dimer (NMT 0.2%) and above the more tightly controlled 5-Bromomethyl anastrozole and 5-Dibromomethyl anastrozole (each NMT 0.1%) [1]. Unspecified individual impurities are limited to NMT 0.1%, and total impurities must not exceed 0.5% [1]. The European Pharmacopoeia (Ph Eur monograph 2406) uses a comparable framework, with a reporting threshold of 0.05%, a limit of 0.2% for total impurities, and a maximum of 0.10% for any unspecified impurity [2]. These quantified thresholds mean that any batch of Anastrozole API exceeding 0.2% of Desmethyl Anastrozole content fails compendial specifications and cannot be released for pharmaceutical use [1][2].

Regulatory specification limits Quality control thresholds ANDA impurity qualification

Physicochemical Differentiation: Boiling Point, Density, Molecular Weight, and Physical State Compared to Parent Anastrozole

alpha-Desmethyl Anastrozole (C₁₆H₁₇N₅, MW 279.34) is structurally and physically distinct from the parent drug Anastrozole (C₁₇H₁₉N₅, MW 293.37), with a molecular weight difference of -14.03 g/mol (loss of one CH₂ unit) [1][2]. Its predicted boiling point is 477.5 ± 55.0 °C, compared to 469.7 ± 55.0 °C for Anastrozole (Δ = +7.8 °C), and its predicted density is 1.11 ± 0.1 g/cm³ versus 1.08 ± 0.1 g/cm³ for Anastrozole (Δ = +0.03 g/cm³) . Critically, alpha-Desmethyl Anastrozole exists as a pale yellow oil requiring refrigerated storage at 2–8 °C, whereas Anastrozole is a white crystalline solid with a melting point of 81–82 °C that is stable at room temperature . Solubility also differs: alpha-Desmethyl Anastrozole is soluble in chloroform and only very slightly soluble in methanol, while Anastrozole is freely soluble in anhydrous ethanol, soluble in DMSO (40 mg/mL), and very slightly soluble in water [3]. These differences mandate distinct handling, storage, and solution preparation protocols.

Physicochemical characterization Reference standard handling Storage and solubility

Commercial Purity Specifications: Batch-to-Batch Variability and Minimum Purity Requirements for Reference Standard Procurement

Commercially available alpha-Desmethyl Anastrozole reference standards exhibit a range of certified purities depending on the supplier and intended application. CATO Research Chemicals supplies the compound at 97% purity (EP impurity A) with full COA, HPLC, NMR, and MS characterization data . Santa Cruz Biotechnology offers α-Desmethyl Anastrozole at 98% purity for research use . CymitQuimica provides a minimum purity specification of 95% , while Toronto Research Chemicals (TRC) lists >90% purity for catalog number D290730 . In comparison, the parent drug Anastrozole API must meet a compendial assay of 98.0–102.0% on the anhydrous and solvent-free basis per USP 2025 [1]. The 5–10% purity gap between the impurity reference standard and the API itself reflects the additional synthetic steps and purification challenges inherent in producing a minor structural variant. For quantitative impurity analysis at the 0.05–0.2% reporting threshold, procurement of the highest available purity grade (≥98%) is recommended to minimize interference from co-eluting impurities .

Reference standard purity Certificate of Analysis Quality control procurement

Analytical Method Sensitivity: HPLC Limit of Detection and Quantitation for Impurity A in Anastrozole API

A validated improved HPLC method for the determination of related substances in Anastrozole API, using a Welch Materials XB C18 column with acetonitrile-water (35:65, V/V) mobile phase at 210 nm detection, achieved a limit of detection (LOD) of 0.02 μg/mL and a limit of quantitation (LOQ) of 0.1 μg/mL for Impurity A (alpha-Desmethyl Anastrozole), with a linear range of 0.1–1.6 μg/mL (r = 0.9996) [1]. The method demonstrated precision, stability, and reproducibility with RSDs < 2.0%, and recovery was 98.95%–105.29% (RSD = 1.78%, n = 9) [1]. In comparison, a separate validated HPLC method for Anastrozole API itself reported an LOD of 2.2 μg/mL and LOQ of 6.7 μg/mL under different chromatographic conditions (Symmetry C-8 column, acetonitrile/water with N,N-dimethyloctylamine at pH 3.0, UV 270 nm) [2]. The approximately 100-fold lower LOD for Impurity A (0.02 μg/mL vs. 2.2 μg/mL) reflects the use of a lower detection wavelength (210 nm vs. 270 nm) and the specific optimization of the method for trace impurity quantification rather than bulk assay [1][2].

Method validation Trace impurity quantification LOD/LOQ determination

Metabolic and Biological Role: alpha-Desmethyl Anastrozole as a Minor N-Dealkylated Metabolite vs. the Major CYP3A4-Mediated Hydroxyanastrozole Pathway

In human liver microsome (HLM) studies and patient plasma analyses, the primary oxidative metabolite of Anastrozole is hydroxyanastrozole (C₁₇H₁₉N₅O, MW 309.4), formed predominantly by CYP3A4 (and to a lesser extent CYP3A5 and CYP2C8), with subsequent glucuronidation to hydroxyanastrozole glucuronide as the major circulating conjugated species [1]. Formation of hydroxyanastrozole from Anastrozole was markedly inhibited (>90%) by CYP3A-selective chemical inhibitors and significantly correlated with CYP3A activity (r = 0.96, P = 0.0005) [1]. alpha-Desmethyl Anastrozole (C₁₆H₁₇N₅, MW 279.34), formed via N-dealkylation, represents a quantitatively minor metabolic pathway, consistent with the general observation that hydroxylation dominates over N-dealkylation for this triazole-containing scaffold [1][2]. Unlike hydroxyanastrozole, which retains the full triazole and bis-propionitrile core and has been reported to possess intrinsic aromatase inhibitory activity in some contexts, specific pharmacological activity data for isolated alpha-Desmethyl Anastrozole remain limited in the primary peer-reviewed literature [2]. The FDA prescribing information for Anastrozole identifies three metabolites in human plasma and urine—triazole, a glucuronide conjugate of hydroxy-anastrozole, and a glucuronide conjugate of anastrozole itself—without specifying a desmethyl metabolite as a major circulating species [3].

Drug metabolism Metabolite profiling CYP450 pathways

Best Research and Industrial Application Scenarios for alpha-Desmethyl Anastrozole (CAS 1215780-15-6)


USP/EP Compendial Impurity Reference Standard for Anastrozole API Batch Release Testing

The primary industrial application of alpha-Desmethyl Anastrozole is as a pharmacopoeial impurity reference standard (EP Impurity A / USP Desmethyl Anastrozole) for the identification and quantification of this specific process-related impurity in Anastrozole active pharmaceutical ingredient during batch release testing. Under USP 2025 conditions, Desmethyl Anastrozole must be resolved at RRT 0.6 and controlled to NMT 0.2% [1]. QC laboratories performing ANDA or commercial batch testing procure this reference standard to prepare system suitability solutions, spike recovery samples, and establish retention time markers. The validated LOD of 0.02 μg/mL and LOQ of 0.1 μg/mL for this impurity [2] support reliable detection at levels well below the 0.05% reporting threshold mandated by both USP and EP monographs [1][3].

Analytical Method Development and Validation (AMV) for Anastrozole ANDA Submissions

During the development and validation of HPLC or UPLC methods for Anastrozole ANDA submissions, alpha-Desmethyl Anastrozole serves as a critical system suitability marker and impurity standard. Method validation parameters including specificity (resolution from the parent Anastrozole peak at RRT 1.0), linearity (0.1–1.6 μg/mL, r = 0.9996), accuracy (recovery 98.95%–105.29%), and precision (RSD < 2.0%) have been established using this compound [2]. The distinct chromatographic behavior of Desmethyl Anastrozole (RRT 0.6) relative to other named impurities (dimer RRT 2.0; 5-Bromomethyl RRT 4.3) makes it particularly useful for evaluating column selectivity and gradient performance during method robustness testing [1].

Metabolite Identification and In Vitro Metabolic Profiling of Anastrozole

In drug metabolism research, alpha-Desmethyl Anastrozole is employed as an authentic reference standard for the identification and confirmation of the N-dealkylated metabolite of Anastrozole in in vitro systems (human liver microsomes, hepatocytes, or recombinant CYP enzymes). Although hydroxyanastrozole (formed primarily by CYP3A4) represents the quantitatively dominant oxidative metabolite [4], alpha-Desmethyl Anastrozole is relevant for comprehensive metabolic pathway mapping. Its availability as a characterized reference standard with defined purity (95–98%), molecular weight (279.34), and chromatographic properties enables LC-MS/MS method development for metabolite profiling studies . The deuterated analog (alpha-Desmethyl Anastrozole-d3) can further serve as an internal standard for quantitative bioanalysis .

Forensic Toxicology and Doping Control Analysis of Aromatase Inhibitors

Emerging applications for alpha-Desmethyl Anastrozole include forensic toxicology and anti-doping analysis, where the detection of Anastrozole metabolites in biological matrices (urine, plasma) can provide evidence of Anastrozole administration. Analytical methods using LC-MS/MS have been developed for the simultaneous detection of aromatase inhibitors including Anastrozole and its metabolites in human urine [5]. As a characterized human metabolite of Anastrozole, alpha-Desmethyl Anastrozole can serve as a confirmatory marker in such analyses. Its availability as a high-purity reference standard (≥95%) with full spectroscopic characterization (NMR, MS, HPLC) makes it suitable for use as a calibrator or quality control material in validated bioanalytical methods .

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